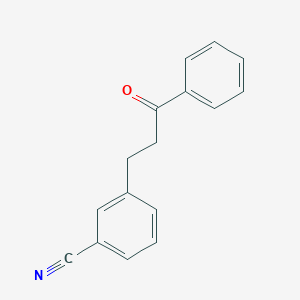

3-(3-Oxo-3-phenylpropyl)benzonitrile

Description

Structural Context and Significance within Benzonitrile (B105546) and Ketone Derivatives

The structure of 3-(3-Oxo-3-phenylpropyl)benzonitrile incorporates two key functional groups: a nitrile group on a benzene (B151609) ring and a ketone. Benzonitrile and its derivatives are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making it a valuable synthetic handle.

The ketone functionality, specifically a phenyl ketone (phenone), is another cornerstone of organic synthesis. The carbonyl group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic additions, reductions, and enolate chemistry. The propyl chain connecting the benzonitrile and phenyl ketone moieties provides conformational flexibility, which can be a crucial factor in its interaction with biological targets or in directing the stereochemical outcome of reactions.

The relative meta-position of the propyl chain to the nitrile group on the benzonitrile ring influences the electronic properties of the molecule. This substitution pattern is a key determinant of the compound's reactivity and its potential applications.

Overview of Key Synthetic Transformations and Methodological Advances

The synthesis of this compound can be approached through several established methodologies in organic chemistry. Given its structure as a saturated derivative of a chalcone (B49325), its synthesis logically follows from similar principles.

Claisen-Schmidt Condensation followed by Reduction: A primary route to this class of compounds involves the Claisen-Schmidt condensation of 3-acetylbenzonitrile (B155718) with benzaldehyde (B42025) to form the corresponding chalcone, (E)-3-(3-oxo-3-phenylprop-1-en-1-yl)benzonitrile. molaid.compdx.edu This α,β-unsaturated ketone can then be selectively reduced at the carbon-carbon double bond to yield the target molecule. Catalytic hydrogenation is a common method for such reductions.

Michael Addition: An alternative and powerful strategy is the Michael addition of a nucleophile to an acceptor. In this context, the synthesis could involve the conjugate addition of a phenyl nucleophile (e.g., from an organometallic reagent like a Gilman cuprate) to 3-(3-cyanophenyl)propenoate, followed by conversion of the ester to the phenyl ketone. A more direct approach would be the Michael addition of a cyanide-containing nucleophile to a chalcone precursor. Research on the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives highlights the utility of Michael additions in constructing similar carbon skeletons. rsc.orginformahealthcare.com

Friedel-Crafts Acylation: A Friedel-Crafts acylation of a suitable substrate could also be envisioned. For instance, the acylation of 3-phenylpropylcyanide with benzoyl chloride in the presence of a Lewis acid catalyst could potentially yield the desired product. However, controlling the regioselectivity of the acylation on the benzene ring could be a challenge.

Recent advancements in synthetic methodology, such as the use of ionic liquids and environmentally benign catalysts, offer promising avenues for the efficient and sustainable synthesis of this compound and its derivatives. rsc.org

Scope and Academic Relevance of Research on the Compound and its Core Moieties

The academic relevance of this compound stems from its potential as a scaffold in drug discovery and materials science. The benzonitrile moiety is a recognized pharmacophore, and the 1,3-dicarbonyl system is present in many biologically active molecules. For example, derivatives of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide have been investigated as carbonic anhydrase inhibitors. nih.gov

The chalcone framework, from which this compound is derived, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, this compound serves as a valuable intermediate for the synthesis of novel heterocyclic compounds and other complex molecules with potential therapeutic applications. For instance, similar δ-diketones are precursors for the synthesis of 1,2-diazepines. nih.gov

Furthermore, the study of the reactivity of its functional groups contributes to the fundamental understanding of organic chemical transformations and the development of new synthetic methods. The presence of both a nucleophilic (nitrile) and electrophilic (ketone) center, along with acidic α-protons, allows for a rich and diverse chemistry.

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, the principles governing its synthesis and reactivity are well-established through the study of its constituent moieties and analogous structures.

Structure

3D Structure

Properties

CAS No. |

62584-66-1 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-(3-oxo-3-phenylpropyl)benzonitrile |

InChI |

InChI=1S/C16H13NO/c17-12-14-6-4-5-13(11-14)9-10-16(18)15-7-2-1-3-8-15/h1-8,11H,9-10H2 |

InChI Key |

HJPJWDQJIKAVFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 3 Oxo 3 Phenylpropyl Benzonitrile and Its Core Moieties

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a range of transformations, including reduction, cyclization, and nucleophilic additions.

Hydrogenation and Reduction Pathways

The nitrile group of 3-(3-Oxo-3-phenylpropyl)benzonitrile can be readily reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation or by the use of chemical reducing agents.

Catalytic hydrogenation over palladium on carbon (Pd/C) is an effective method for the reduction of nitriles to primary amines. nih.govchemrxiv.org For instance, the hydrogenation of 3-phenylpropionitrile, a structurally related compound, to 3-phenylpropylamine (B116678) has been demonstrated under mild conditions using a Pd/C catalyst in a biphasic solvent system with acidic additives. nih.gov The reaction proceeds through an intermediate imine which is further hydrogenated to the amine. It is important to control the reaction conditions to minimize the formation of secondary and tertiary amines as byproducts. researchgate.net

Chemical reduction offers an alternative route to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemistrysteps.comvanderbilt.edu The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup yields the primary amine. chemistrysteps.com

For a more controlled reduction, diisobutylaluminum hydride (DIBAL-H) can be employed. This milder reducing agent allows for the partial reduction of the nitrile to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.commasterorganicchemistry.comdavuniversity.org This pathway provides a synthetic route to introduce an aldehyde functionality.

| Reducing Agent | Product | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary Amine | Conditions can be optimized to maximize selectivity for the primary amine. nih.govresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A strong reducing agent that completely reduces the nitrile. chemistrysteps.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (after hydrolysis) | A milder reducing agent that allows for partial reduction to the imine, which is then hydrolyzed. masterorganicchemistry.com |

Cyclization Reactions and Heterocycle Formation (e.g., Isoindolinones, Tetrazoles, Pyrimidinediamines)

The nitrile functionality, in conjunction with the ketone or other reagents, can participate in cyclization reactions to form a variety of heterocyclic compounds.

Isoindolinones: While this compound is a meta-substituted benzonitrile (B105546), the principles of isoindolinone synthesis from ortho-carbonyl substituted benzonitriles are relevant. These reactions typically involve a base-promoted cascade reaction where a nucleophile adds to the carbonyl group, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group. nih.govacs.org This process, often involving a Dimroth-type rearrangement, leads to the formation of the isoindolinone ring system. acs.org Efficient one-pot methods have been developed for the synthesis of novel isoindolinone derivatives from related starting materials. nih.gov

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. youtube.comresearchgate.net This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile. youtube.com The formation of the aromatic tetrazole ring is a thermodynamic driving force for this transformation. youtube.com The resulting 5-substituted 1H-tetrazoles are isosteres of carboxylic acids and are of interest in medicinal chemistry. chalcogen.ro

| Heterocycle | Reagents | Reaction Type |

| Isoindolinone | Base, Nucleophile (in ortho-substituted analogues) | Intramolecular Cyclization / Cascade Reaction nih.govacs.org |

| Tetrazole | Sodium Azide (NaN₃), Acid Catalyst | [3+2] Cycloaddition youtube.comchalcogen.ro |

Pyrimidinediamines: The synthesis of pyrimidinediamines can be achieved from β-ketonitriles, a structural motif present in this compound. The general strategy involves the reaction of the β-ketonitrile with a suitable dinucleophile, such as guanidine. The reaction proceeds through condensation and cyclization to form the pyrimidine (B1678525) ring.

Nucleophilic Additions to the Nitrile Group, Including Transnitrilation Processes

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, including organometallic reagents. For example, Grignard reagents and organolithium compounds can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. saskoer.cayoutube.com

In a related process, intramolecular nucleophilic addition can occur. For instance, 2-(2-oxo-2-phenylethyl)benzonitriles react with amines in the presence of trimethylaluminum (B3029685) (Me₃Al) in a domino reaction. nih.govcuny.edu This involves nucleophilic addition of the amine to the ketone, followed by intramolecular cyclization of the resulting enamine onto the nitrile group to afford 1-aminoisoquinolines. nih.gov

Transnitrilation represents another facet of nitrile reactivity. In this process, the cyano group is transferred from a donor molecule to a nucleophile. Dimethylmalononitrile (DMMN) has been shown to be an effective reagent for the cyanation of aryl Grignard or lithium reagents. researchgate.netorganic-chemistry.orgnih.gov The reaction proceeds via the addition of the organometallic reagent to one of the nitrile groups of DMMN, followed by a retro-Thorpe elimination to yield the desired aryl nitrile. researchgate.netorganic-chemistry.org

Reactivity of the Ketone Moiety

The carbonyl group of the ketone moiety is a site of significant reactivity, participating in condensation reactions and serving as a handle for various derivatizations.

Aldol (B89426) Condensation and Claisen-Schmidt Condensation Reactions

The ketone in this compound possesses α-hydrogens on the carbon adjacent to the carbonyl group, making it susceptible to enolization and subsequent participation in aldol-type reactions.

Aldol Condensation: In the presence of a base, the ketone can undergo self-condensation, where the enolate of one molecule acts as a nucleophile and attacks the carbonyl carbon of another molecule. doubtnut.combrainly.in This results in the formation of a β-hydroxy ketone, which can then dehydrate upon heating to yield an α,β-unsaturated ketone. doubtnut.com 1-Phenylpropanone, a similar ketone, is known to undergo aldol condensation. sarthaks.comdoubtnut.com

Claisen-Schmidt Condensation: This is a crossed aldol condensation between a ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, such as benzaldehyde (B42025). wikipedia.org The reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated ketones, also known as chalcones. This reaction can be performed efficiently under solvent-free conditions using a solid base like sodium hydroxide. nih.gov

| Condensation Reaction | Reactant(s) | Product |

| Aldol Condensation | Self-condensation | β-Hydroxy Ketone (Aldol) -> α,β-Unsaturated Ketone doubtnut.com |

| Claisen-Schmidt Condensation | Aromatic Aldehyde (no α-H) | α,β-Unsaturated Ketone (Chalcone) wikipedia.org |

Derivatization Strategies of the Carbonyl Group

The carbonyl group of the ketone can be readily converted into other functional groups, which is a common strategy in organic synthesis for structural modification and characterization.

Common derivatization reactions include the formation of:

Oximes: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. journalofchemistry.org

Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms hydrazones. journalofchemistry.org

Ketals (Acetals): Acid-catalyzed reaction with an alcohol or a diol results in the formation of a ketal, which can serve as a protecting group for the ketone.

These derivatization reactions proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

Transformations Involving the Propyl Linker

The propyl linker, which connects the benzonitrile and phenyl moieties, contains two reactive sites: the ketone functional group and the adjacent methylene (B1212753) carbons (α and β to the carbonyl). These sites are central to the functionalization and derivatization of the molecule.

Functionalization and Derivatization at the Aliphatic Chain

The aliphatic chain of 1,3-diaryl-1-propanone frameworks, such as this compound, is amenable to a variety of transformations. The ketone can be reduced to a secondary alcohol, and the α-carbons can be functionalized through enolate chemistry.

A notable application involves the Michael addition of active methylene compounds to chalcones (α,β-unsaturated ketones), which are precursors to or analogs of the target molecule's saturated propyl chain. For instance, the addition of malononitrile (B47326) to chalcones, initiated by a catalyst like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), leads to the formation of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com This reaction highlights how the core propyl structure can be elaborated by forming new carbon-carbon bonds at the position β to the ketone, effectively derivatizing the aliphatic chain.

Table 1: Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives via Michael Addition informahealthcare.com

| Entry | Arylaldehyde | Acetophenone (B1666503) | Yield (%) | Time (min) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Acetophenone | 96 | 10 |

| 2 | 4-Methylbenzaldehyde | Acetophenone | 95 | 15 |

| 3 | 2-Methoxybenzaldehyde | Acetophenone | 98 | 15 |

This multicomponent reaction demonstrates a chemoselective process where the propyl linker is functionalized under mild, solvent-free conditions. informahealthcare.com The process involves the in situ formation of a chalcone (B49325) followed by the Michael addition of malononitrile, showcasing a method for derivatization at the aliphatic chain.

Cascade and Rearrangement Reactions

The structural arrangement of this compound makes it an ideal substrate for cascade and rearrangement reactions, which are powerful tools for the efficient construction of complex molecular architectures, particularly heterocycles. These reactions often proceed through a series of intramolecular steps, rapidly building molecular complexity from a simple starting material.

Dimroth-Type Rearrangements in Heterocycle Synthesis

The Dimroth rearrangement is a well-established process in heterocyclic chemistry, typically involving the isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic heteroatoms exchange places. wikipedia.orgresearchgate.netdntb.gov.ua While originally discovered in 1,2,3-triazoles, the principle has been expanded to a wide range of heterocyclic systems. wikipedia.orgresearchgate.net Molecules like this compound, which possess a 1,3-dicarbonyl-like functionality, can serve as precursors for heterocycles that may subsequently undergo such rearrangements.

For example, 1,3-dicarbonyl compounds react with various nitrogen-containing reagents to form heterocycles like pyrimidines. derpharmachemica.com In some cases, the initially formed heterocyclic product can rearrange to a more thermodynamically stable isomer in a process analogous to the Dimroth rearrangement. researchgate.net This rearrangement is driven by the stability of the final product and can be influenced by factors such as solvent, temperature, and pH. researchgate.net The reaction often proceeds through a ring-opened intermediate, allowing for the translocation of atoms before re-cyclization. wikipedia.org

Although direct evidence for this compound undergoing a Dimroth rearrangement is not prominently documented in the search results, its utility as a precursor for nitrogen-containing heterocycles is clear. For instance, chalcones, which are structurally related α,β-unsaturated precursors, are widely used to synthesize pyridine (B92270) and pyrimidine derivatives that could potentially engage in such rearrangements. derpharmachemica.comresearchgate.net

Sequential Cascade/β-Elimination/Alkylation Processes

Cascade reactions that involve multiple bond-forming events in a single operation are highly efficient. When combined with subsequent elimination and alkylation steps, they provide a powerful strategy for synthesizing complex molecules. The β-carbon elimination is the microscopic reverse of olefin insertion (carbometallation), a key step in reactions like the Heck reaction. mdpi.com While β-hydride elimination is more common, β-carbon elimination can occur under specific conditions. mdpi.com

In the context of N-heterocycle synthesis, cascade processes initiated by reactions like the aza-Heck cyclization can generate alkyl-Pd(II) intermediates. rsc.org Typically, these intermediates undergo β-hydride elimination. However, harnessing this intermediate for processes other than β-hydride elimination allows for greater synthetic flexibility. rsc.org This can lead to cascade sequences where an initial cyclization is followed by further transformations.

For example, rhodium(III)-catalyzed C-H bond activation and annulation of anilines involves a cascade sequence of C-H imidoylmethylation, tautomerization, and intramolecular nucleophilic addition. acs.org This sequence generates a seven-membered rhodacycle intermediate which, after protonation and release of the catalyst, yields an alkylated imine product that cyclizes to the final indoline. acs.org While not a direct example using this compound, this illustrates the principle of a cascade process involving alkylated intermediates that lead to complex heterocyclic scaffolds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-(3-Oxo-3-phenylpropyl)benzonitrile by mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. The structure of this compound suggests a complex spectrum with distinct signals for the aliphatic chain and the two aromatic rings. The methylene (B1212753) protons (-CH₂-CH₂-) adjacent to the carbonyl and benzonitrile (B105546) groups are expected to appear as triplets due to coupling with each other. The protons on the phenyl ring attached to the carbonyl group and the protons on the benzonitrile ring will resonate in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronic effects of their respective substituents.

¹³C NMR Spectroscopy identifies all unique carbon atoms in the molecule. Key signals confirming the structure include the carbonyl carbon, the nitrile carbon, the two aliphatic methylene carbons, and the various aromatic carbons. The downfield chemical shift of the carbonyl carbon is a particularly strong indicator of this functional group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.95 | Doublet | 2H | Protons ortho to C=O on phenyl ring |

| ~ 7.60 | Triplet | 1H | Proton para to C=O on phenyl ring |

| ~ 7.50 | Triplet | 2H | Protons meta to C=O on phenyl ring |

| ~ 7.40 - 7.65 | Multiplet | 4H | Protons on benzonitrile ring |

| ~ 3.30 | Triplet | 2H | -CH₂- adjacent to C=O |

| ~ 3.10 | Triplet | 2H | -CH₂- adjacent to benzonitrile ring |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198.0 | Carbonyl Carbon (C=O) |

| ~ 118.5 | Nitrile Carbon (C≡N) |

| ~ 112.5 | Quaternary Carbon attached to C≡N |

| ~ 128.0 - 142.0 | Aromatic Carbons |

| ~ 40.0 | Methylene Carbon (-CH₂-C=O) |

| ~ 30.0 | Methylene Carbon (-CH₂-Ar) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in the molecule. The key vibrational modes for this compound are the carbonyl (C=O) and nitrile (C≡N) stretches. The IR spectrum is expected to show a strong, sharp absorption band for the C=O group and another distinct band for the C≡N group. Aromatic and aliphatic C-H stretching vibrations are also readily identifiable.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) Techniques (LCMS, HRMS, EI-HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. chemsrc.com For a molecular formula of C₁₆H₁₃NO, the calculated exact mass is 235.10000 u. chemsrc.com

Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are used to analyze the compound's purity and confirm its molecular weight, typically by observing the protonated molecular ion [M+H]⁺. Electron Ionization-High Resolution Mass Spectrometry (EI-HRMS) can also be used, which would show the molecular ion [M]•⁺. The fragmentation pattern observed in the mass spectrum provides further structural evidence, with characteristic fragments arising from cleavage adjacent to the carbonyl group.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₆H₁₃NO | - |

| Molecular Weight | 235.28 g/mol | - |

| Calculated Exact Mass | 235.10000 u | HRMS |

| Expected Ion (ESI) | 236.1073 [M+H]⁺ | LCMS |

| Expected Ion (EI) | 235.1000 [M]•⁺ | EI-HRMS |

| Key Fragment Ion | 105.0335 [C₆H₅CO]⁺ | MS/MS |

X-ray Crystallography for Solid-State Structure Determination

Should the compound be crystalline, single-crystal X-ray crystallography offers the most definitive method for structural elucidation. This technique provides precise three-dimensional coordinates of every atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. As of now, a public crystal structure for this compound has not been reported in the literature.

Chromatographic Techniques for Purity and Separation (TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for its purification.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of sample purity. A suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is used to separate the compound from impurities on a silica (B1680970) gel plate.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the purification and precise quantitative analysis of the compound's purity. In reverse-phase HPLC, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase (e.g., acetonitrile/water) is used for elution. The purity is determined by the area percentage of the main peak in the chromatogram.

Table 5: Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol (B129727)/Water | Purification, Quantitative Purity Analysis |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₆H₁₃NO). A close agreement (typically within ±0.4%) between the found and calculated values serves to confirm the empirical and molecular formula of the synthesized compound. chemsrc.commolaid.com

Table 6: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical Composition (%) |

| Carbon (C) | C₁₆H₁₃NO | 81.68 |

| Hydrogen (H) | C₁₆H₁₃NO | 5.57 |

| Nitrogen (N) | C₁₆H₁₃NO | 5.95 |

Computational Chemistry and Theoretical Modeling of 3 3 Oxo 3 Phenylpropyl Benzonitrile and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic properties and reactivity of chalcone (B49325) derivatives. scirp.org This method is favored for its balance of computational efficiency and accuracy in reproducing experimental data. scirp.org Calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G* or 6-311G to optimize molecular geometries and predict electronic behavior. scirp.orgnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov These calculations provide a theoretical foundation for understanding the structure-activity relationships that govern the biological and chemical behavior of chalcone analogues. nih.gov

| Chalcone Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Methodology |

|---|---|---|---|---|

| Ortho-OH Substituted Chalcone | -6.011 | -2.179 | 3.832 | B3LYP/6-311++G(d,p) |

| Meta-OH Substituted Chalcone | -6.141 | -2.128 | 4.013 | B3LYP/6-311++G(d,p) |

| Para-OH Substituted Chalcone | -5.902 | -2.004 | 3.898 | B3LYP/6-311++G(d,p) |

| p-Tolyl Derivative Chalcone | -5.789 | -2.112 | 3.677 | B3LYP/6-311G |

| p-Bromophenyl Derivative Chalcone | -6.123 | -2.543 | 3.580 | B3LYP/6-311G |

Data is illustrative, based on findings for analogous structures in cited literature. nih.govcumhuriyet.edu.tr

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule dictates its physical and chemical properties. For flexible molecules like 3-(3-Oxo-3-phenylpropyl)benzonitrile and its analogues, which contain several single bonds around which rotation can occur, conformational analysis is essential. These studies use ab initio quantum mechanical techniques to find the minimum energy conformations. nih.govnih.gov

Energy minimization calculations, often performed using DFT methods, systematically adjust the molecule's geometry (bond lengths, bond angles, and dihedral angles) to find the most stable arrangement of atoms in space—the global energy minimum. researchgate.net This process reveals the preferred conformation(s) of the molecule. For chalcones, the relative orientation of the two aromatic rings and the α,β-unsaturated carbonyl system is of particular interest. The resulting optimized geometry provides crucial structural parameters that can be correlated with experimental data and used to understand the molecule's interactions with biological targets or catalysts. researchgate.net

| Parameter | Description | Calculated Value | Methodology |

|---|---|---|---|

| Bond Length C=O | Carbonyl group bond length | 1.24 Å | B3LYP/6-311G(d,p) |

| Bond Length C=C | Ene-group double bond length | 1.35 Å | B3LYP/6-311G(d,p) |

| Dihedral Angle Ar1-C-C-C | Torsion angle of the first aryl ring relative to the propenone bridge | -178.5° | B3LYP/6-311G(d,p) |

| Dihedral Angle C-C-C-Ar2 | Torsion angle of the second aryl ring relative to the propenone bridge | -25.1° | B3LYP/6-311G(d,p) |

Data is representative of typical chalcone structures based on computational studies. researchgate.net

Investigation of Reaction Intermediates and Transition States

Computational modeling is invaluable for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This includes the characterization of reactants, products, and short-lived species like reaction intermediates and transition states. semanticscholar.orgbcrec.id The synthesis of chalcones, commonly achieved through the Claisen-Schmidt condensation, involves several mechanistic steps. nih.govmdpi.com

| Reaction Species | Description | Relative Gibbs Free Energy (kJ/mol) | Methodology |

|---|---|---|---|

| Reactant + H+ | Protonated Chalcone | 0.0 | DFT/M06-2X |

| TS-1 | Transition state for cyclization | +65.3 | DFT/M06-2X |

| Intermediate | Cyclized intermediate | -2.5 | DFT/M06-2X |

| TS-2 | Transition state for tautomerization | +129.8 | DFT/M06-2X |

| Product | Flavanone | -45.6 | DFT/M06-2X |

Data adapted from studies on the cyclization of 2-hydroxy chalcone. semanticscholar.orgbcrec.id

Modeling of Adsorption and Catalytic Interactions

The interaction of molecules with surfaces is fundamental to heterogeneous catalysis. Theoretical modeling can simulate the adsorption of chalcone derivatives onto catalyst surfaces to predict binding energies and preferred adsorption geometries. DFT calculations are a primary method for investigating these complex interactions. researchgate.netnih.gov

For reactions involving this compound, such as hydrogenation or oxidation, understanding its interaction with a metal or metal oxide catalyst is crucial. Computational models can predict the adsorption enthalpy, which is the energy released when the molecule binds to the catalyst surface. nih.gov This information is vital for creating predictive maps of surface coverage and chemical activity. nih.gov By modeling how different parts of the molecule (e.g., the carbonyl group, the nitrile group, or the phenyl rings) interact with the active sites of a catalyst, researchers can gain insights that guide the design of more efficient catalytic processes.

| Catalyst Surface | Active Site | Calculated Adsorption Enthalpy (eV) | Predicted Interaction Type |

|---|---|---|---|

| MgO (100) | Lewis Base (O site) | -0.85 | Interaction with acidic proton |

| TiO2 (Anatase 101) | Lewis Acid (Ti site) | -1.50 | Coordination via carbonyl oxygen |

| Pt (111) | Metal surface | -2.10 | π-system interaction with phenyl rings |

| Pd (111) | Metal surface | -2.35 | Coordination via nitrile and carbonyl groups |

This table is illustrative, demonstrating the type of data generated from DFT-based adsorption studies. nih.gov

Theoretical Insights into Intramolecular Interactions (e.g., Hydrogen Bonding)

Non-covalent intramolecular interactions play a critical role in determining the conformational stability and planarity of a molecule. mdpi.com While this compound lacks traditional hydrogen bond donors, its analogues containing hydroxyl or amino groups can form strong intramolecular hydrogen bonds (e.g., O-H···O=C). nih.gov Computational methods are essential for identifying and quantifying these weak interactions.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to study electron density topology. nih.govsciencepublishinggroup.com These methods can confirm the presence of hydrogen bonds and other weak interactions, such as C-H···O or C-H···N, by identifying bond critical points in the electron density between the interacting atoms. sciencepublishinggroup.com Such interactions can lock the molecule into a more planar conformation, which can enhance π-electron delocalization and influence the molecule's electronic properties and biological activity. mdpi.com

| Interaction Type | Description | Theoretical Evidence | Effect on Conformation |

|---|---|---|---|

| O-H···O (strong) | Hydrogen bond between a hydroxyl group and the carbonyl oxygen. | QTAIM bond critical point, high electron density. | Enforces planarity, forms a stable six-membered ring. |

| N-H···O (moderate) | Hydrogen bond between an amino group and the carbonyl oxygen. | NBO analysis shows significant stabilization energy. | Stabilizes a planar conformation. |

| C-H···O (weak) | Interaction between an aromatic C-H and the carbonyl oxygen. | NCI analysis shows weak attractive interaction surface. | Contributes to conformational preference. |

| C-H···N (weak) | Interaction between an aromatic C-H and the nitrile nitrogen. | NCI analysis shows weak attractive interaction surface. | Minor contribution to overall stability. |

This table summarizes findings from theoretical studies on non-covalent interactions in related molecular systems. nih.govsciencepublishinggroup.com

Applications of 3 3 Oxo 3 Phenylpropyl Benzonitrile As a Versatile Synthon in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Systems (e.g., Diazepines, Indoline-2-ones, Isoindolinones)

The utility of a chemical precursor for synthesizing heterocyclic systems often depends on the relative positioning of its functional groups, which allows for intramolecular cyclization reactions.

Diazepines: The synthesis of benzodiazepines and other diazepine (B8756704) derivatives often involves the condensation of a diketone or a ketone with a suitable diamine partner. mdpi.commdpi.comnih.gov While the ketone moiety in 3-(3-Oxo-3-phenylpropyl)benzonitrile could theoretically react, for instance, with hydrazine (B178648) to form a pyrazole (B372694) or with a diamine, there is a lack of specific literature examples demonstrating its use to form a diazepine ring system. Synthetic routes to diazepines more commonly employ precursors such as δ-diketones, which can be cyclized with hydrazine. mdpi.comnih.gov

Indoline-2-ones: The synthesis of the indolin-2-one (oxindole) core typically requires precursors that can undergo intramolecular cyclization onto an aniline (B41778) or a related structure. researchgate.netnih.gov Common strategies include the cyclization of α-halo-N-arylamides or intramolecular Friedel-Crafts reactions. researchgate.net The structure of this compound does not lend itself readily to the known synthetic pathways for creating the indolin-2-one scaffold.

Isoindolinones: The construction of the isoindolinone ring system is frequently achieved through the intramolecular cyclization of precursors where a reactive group can attack a nitrile moiety on an aromatic ring. researchgate.netnih.gov This typically requires the reacting groups to be in an ortho position to each other, such as in 2-formylbenzonitrile or 2-acetylbenzonitrile. nih.govacs.org In this compound, the propyl chain is in the meta position relative to the nitrile group, a substitution pattern that does not favor the intramolecular cyclization required to form the isoindolinone ring. Consequently, there are no documented examples of this compound being used for isoindolinone synthesis.

Building Block for Polyfunctional Compounds (e.g., δ-Diketones)

While this compound contains a ketone, its application as a building block for δ-diketones is not reported in the scientific literature. The synthesis of complex δ-diketones has been demonstrated using the structurally different but related compound, 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile). In these reactions, the active methylene (B1212753) group of 3-oxo-3-phenylpropanenitrile acts as a nucleophile in Michael additions to α,β-unsaturated ketones, yielding polyfunctional δ-diketones. mdpi.comnih.gov The absence of a similarly activated methylene group in this compound limits its utility in analogous synthetic strategies.

Role in the Construction of Natural Product Cores (e.g., Aristolactam Intermediates)

Aristolactams are a class of natural products characterized by a phenanthrene (B1679779) or biphenyl (B1667301) core fused to a lactam ring. A common synthetic strategy for accessing these cores involves intermediates such as sulfonyl-substituted 3-methyleneisoindolin-1-ones. nih.govacs.org As established in section 7.1, the meta-substitution pattern of this compound makes it an unsuitable precursor for the synthesis of the requisite isoindolinone intermediates. Therefore, there is no documented role for this specific compound in the construction of aristolactam natural product cores.

Intermediates for Substituted Benzonitrile (B105546) Derivatives

The most direct application of this compound is as an intermediate for the synthesis of other substituted benzonitrile derivatives. The existing functional groups—ketone, nitrile, and aromatic rings—can serve as handles for further chemical modification, allowing for the generation of a library of new compounds built upon the 3-(propyl-benzonitrile) scaffold.

The ketone carbonyl group is a prime site for transformations. For instance:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 3-(3-hydroxy-3-phenylpropyl)benzonitrile. This introduces a chiral center and a hydroxyl group for further functionalization.

Condensation Reactions: The ketone can react with nitrogen nucleophiles. A reaction with hydrazine (N₂H₄) or its derivatives would likely lead to the formation of a pyrazole ring, a common transformation for 1,3-dicarbonyls and related compounds. This would yield a derivative such as 3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile.

Reductive Amination: The ketone can undergo reductive amination with an amine in the presence of a reducing agent to form a new C-N bond, producing a variety of amine-substituted benzonitriles. This approach is used to synthesize compounds like 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives from related precursors. nih.gov

These potential transformations highlight the role of this compound as a viable intermediate for creating more complex molecules that retain the core benzonitrile structure.

Table 1: Plausible Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Ketone Reduction | NaBH₄ | 3-(3-Hydroxy-3-phenylpropyl)benzonitrile |

| Cyclocondensation | Hydrazine (N₂H₄) | 3-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile |

| Reductive Amination | R-NH₂, NaBH₃CN | 3-(3-(Alkylamino)-3-phenylpropyl)benzonitrile |

Conclusion and Future Perspectives in the Academic Research of 3 3 Oxo 3 Phenylpropyl Benzonitrile

Summary of Key Findings and Contributions to Organic Synthesis

While dedicated research focusing exclusively on 3-(3-Oxo-3-phenylpropyl)benzonitrile is not extensively documented, its structural components are featured in several significant synthetic methodologies. The core moiety, a 1,3-dicarbonyl system linked to a benzonitrile (B105546) group, is a versatile building block in organic chemistry.

Key synthetic strategies relevant to the assembly of similar structures, and by extension this compound, include Michael addition reactions. For instance, the conjugate addition of nucleophiles to chalcone-like precursors is a foundational method for constructing the 3-oxo-3-phenylpropyl framework. Research on the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones has led to the successful synthesis of polyfunctional δ-diketones, which are valuable precursors for various heterocyclic compounds. This highlights the utility of the core structure in generating molecular complexity.

Furthermore, multi-component reactions offer an efficient pathway to analogous compounds. A notable example is the one-pot, three-component reaction for the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.comresearchgate.net This approach, often employing catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) in environmentally benign solvent systems, underscores the potential for developing atom-economical and sustainable syntheses for compounds structurally related to this compound. informahealthcare.comresearchgate.net

The synthesis of related benzonitrile derivatives has also been a subject of catalytic research, exploring various methods for their preparation. These synthetic contributions, while not directly targeting this compound, provide a strong foundation for its future exploration and underscore the importance of its core structural elements in the field of organic synthesis.

Identification of Current Research Gaps and Challenges

Despite the synthetic utility of its constituent parts, a significant research gap exists in the specific investigation of this compound. There is a lack of dedicated studies detailing its optimized synthesis, characterization, and reactivity profile.

Key Research Gaps and Challenges:

Dedicated Synthetic Protocols: While general methods for constructing similar structures exist, optimized and high-yielding synthetic routes specifically for this compound are not well-established. Challenges may lie in achieving high selectivity and minimizing side products during its synthesis.

Reactivity and Functionalization Studies: A thorough exploration of the reactivity of this compound is wanting. The presence of multiple reactive sites—the ketone, the nitrile, and the active methylene (B1212753) group—suggests a rich and complex chemical behavior that remains largely unexplored.

Physicochemical and Spectroscopic Characterization: Comprehensive data on the physicochemical properties and detailed spectroscopic analysis of purified this compound are not readily available in the public domain, hindering its broader use and study.

Exploration of Biological Activity: The structural motif is present in molecules with demonstrated biological activity, such as carbonic anhydrase inhibitors. nih.gov However, the specific biological profile of this compound itself has not been investigated.

Proposed Directions for Future Mechanistic and Synthetic Studies

To address the existing gaps, future research should focus on several key areas to unlock the full potential of this compound.

Proposed Future Research Directions:

| Research Area | Proposed Studies |

| Synthetic Methodology | Development of stereoselective synthetic routes to chiral derivatives of this compound. Exploration of flow chemistry and microwave-assisted synthesis to improve reaction efficiency and scalability. |

| Mechanistic Investigations | Detailed mechanistic studies of its formation through various synthetic pathways, potentially using computational modeling and kinetic analysis. Investigation of the tautomeric equilibria and conformational preferences of the molecule. |

| Reactivity Profiling | Systematic study of its reactions at the ketone, nitrile, and active methylene positions. For example, its use as a precursor for the synthesis of novel heterocyclic compounds like pyrimidines, pyridines, and pyrazoles. |

| Derivatization and Library Synthesis | Synthesis of a library of derivatives by modifying the phenyl and benzonitrile rings to explore structure-activity relationships in various applications. |

Potential for Novel Methodological Developments and Catalyst Design

The synthesis of this compound and its analogs presents fertile ground for the development of novel synthetic methodologies and the design of advanced catalytic systems.

The use of cerium(IV) ammonium nitrate in the synthesis of related malononitrile (B47326) derivatives suggests that redox-active catalysts could play a crucial role. informahealthcare.com Future work could focus on designing more efficient and selective catalysts for the key bond-forming reactions. This includes the development of novel organocatalysts, transition-metal catalysts, and nanocatalysts to promote the synthesis under milder and more sustainable conditions.

Furthermore, the asymmetric synthesis of chiral derivatives of this compound is a significant challenge and an opportunity for methodological innovation. The development of chiral catalysts, whether metal-based or organocatalytic, for enantioselective Michael additions or other key synthetic steps would be a valuable contribution to the field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Oxo-3-phenylpropyl)benzonitrile, and what are their limitations?

- Methodological Answer : The compound can be synthesized via alkylation of benzonitrile derivatives with 3-halo-1-phenylpropan-1-one intermediates or through transition-metal-catalyzed reactions like the Heck reaction. For instance, a 50% yield was achieved using a Pd(II)-catalyzed Heck reaction with optimized conditions (ethanol, piperidine, 0–5°C, 2 h) . However, drawbacks include reliance on metal catalysts, long reaction times, and the need for intermediate purification. Alternative routes, such as electrophilic substitution on 3-oxo-propionitriles, may require harsh reagents like phenylisothiocyanate and chloroacetyl chloride .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be systematically applied to characterize this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and nitrile (C≡N) peaks (~2220 cm⁻¹).

- NMR : Use and NMR to resolve aromatic protons (δ 7.2–8.0 ppm) and ketone carbon (δ ~197 ppm) .

- UV-Vis : Analyze π→π* transitions in the aromatic and carbonyl moieties (e.g., λmax ~270–300 nm) .

Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can computational methods (DFT, NBO) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (FMOs), revealing HOMO-LUMO gaps for reactivity insights.

- NBO : Analyze charge transfer and hyperconjugative interactions (e.g., σ→σ* in the propyl chain) .

- Fukui indices : Identify nucleophilic/electrophilic sites for reaction pathway predictions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-spectral cross-validation : Compare experimental FT-IR/Raman with computed vibrational spectra.

- Solvent effects : Adjust NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) to mitigate signal overlap .

- Dynamic effects : Account for temperature-dependent conformational changes in UV-Vis analysis .

Q. What mechanistic insights exist for the Heck reaction in synthesizing this compound?

- Methodological Answer : The Heck reaction proceeds via Pd(II)-mediated oxidative addition to aryl halides, followed by alkene insertion and β-hydride elimination. Key factors include ligand selection (e.g., N-heterocyclic carbenes) and base (piperidine) to stabilize intermediates. Kinetic studies (e.g., variable-temperature NMR) can elucidate rate-limiting steps .

Application-Oriented Questions

Q. What potential applications does this compound have in materials science, such as OLEDs?

- Methodological Answer : Derivatives of benzonitrile with ketone substituents are explored as thermally activated delayed fluorescence (TADF) materials in OLEDs. The electron-withdrawing nitrile group enhances charge transfer, while the phenyl-propyl chain modulates steric and electronic properties. Device performance can be tested via electroluminescence quantum yield and lifetime measurements .

Q. How can binding parameters with biological targets (e.g., enzymes) be determined for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.